molecular formula C16H18F3NO3S2 B2672224 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034482-24-9

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2672224
CAS No.: 2034482-24-9
M. Wt: 393.44
InChI Key: FVFBVNSHODNUQO-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18F3NO3S2 and its molecular weight is 393.44. The purity is usually 95%.
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Scientific Research Applications

Biochemical Evaluation and Enzyme Inhibition

Research into sulfonamide derivatives has shown their effectiveness as enzyme inhibitors, with particular emphasis on their role in modulating the kynurenine pathway, which is crucial for neuroprotection and the regulation of neurochemical processes (Röver et al., 1997). This pathway's modulation can offer therapeutic strategies for neurological disorders and injuries.

Anticancer and Antiviral Activities

Derivatives of sulfonamides, such as those discussed by Küçükgüzel et al. (2013), exhibit significant potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, underscoring their versatility in drug development (Küçükgüzel et al., 2013). These findings highlight the sulfonamide derivatives' ability to act on multiple biochemical pathways, offering a multi-faceted approach to treating complex diseases.

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new sulfonamide derivatives with high singlet oxygen quantum yields have been explored for their applications in photodynamic therapy (PDT). Such compounds, as studied by Pişkin et al. (2020), could significantly contribute to developing more effective cancer treatments, leveraging their photophysical and photochemical properties for targeted therapy (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition and Pharmacological Applications

A wide range of studies focuses on designing sulfonamide derivatives that inhibit carbonic anhydrase, a critical enzyme in various physiological processes. These inhibitors have been investigated for their potential in treating conditions like glaucoma, cancer, and metabolic disorders, demonstrating the chemical class's significance in developing new therapeutic agents (Casini et al., 2002).

Pain Management and Anti-inflammatory Properties

Research has also unveiled the potential of sulfonamide derivatives in managing pathological pain models in mice. Compounds synthesized for this purpose showed promising anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, making them viable candidates for developing new pain management drugs (Lobo et al., 2015).

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3S2/c17-16(18,19)14-1-3-15(4-2-14)25(22,23)20-8-5-12(6-9-21)13-7-10-24-11-13/h1-4,7,10-12,20-21H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFBVNSHODNUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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